![molecular formula C13H5F5O3 B12846172 2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid is a fluorinated biphenyl derivative. This compound is characterized by the presence of five fluorine atoms attached to the phenyl rings, a hydroxyl group, and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid typically involves the introduction of fluorine atoms into the biphenyl structure. One common method is the direct fluorination of biphenyl derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The reaction conditions often include low temperatures and the presence of catalysts to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of fluorinated precursors and optimized reaction conditions can also enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Another fluorinated compound with similar structural features but different functional groups.
2,3,4,5,6-Pentafluorophenylacetic acid: A related compound with a different arrangement of functional groups.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its fluorinated biphenyl core with hydroxyl and carboxylic acid functionalities. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H5F5O3 |
|---|---|
Molekulargewicht |
304.17 g/mol |
IUPAC-Name |
2-hydroxy-5-(2,3,4,5,6-pentafluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H5F5O3/c14-8-7(9(15)11(17)12(18)10(8)16)4-1-2-6(19)5(3-4)13(20)21/h1-3,19H,(H,20,21) |
InChI-Schlüssel |
HLFNTBOBHLRCOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



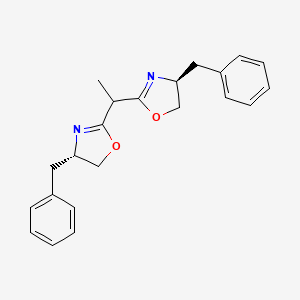
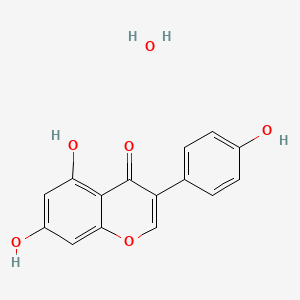
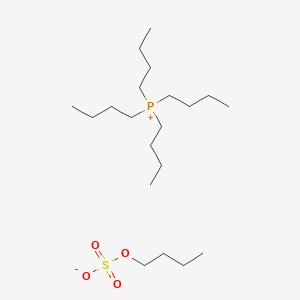
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)




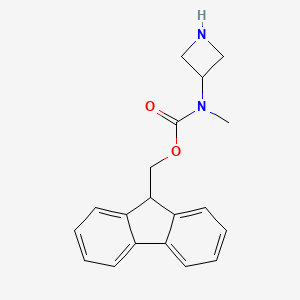

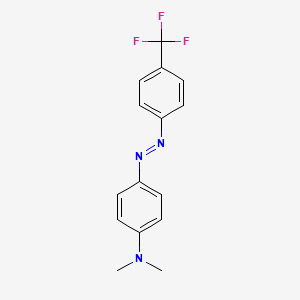
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)

